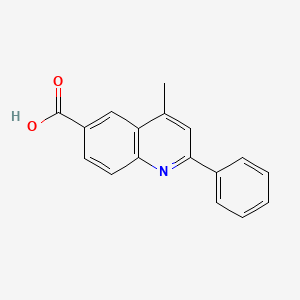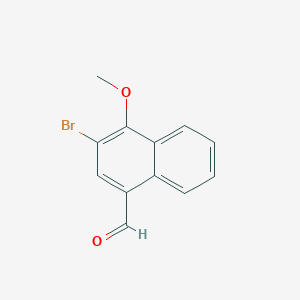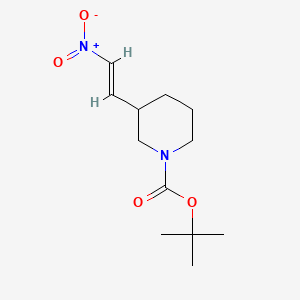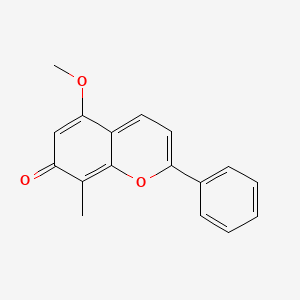![molecular formula C16H12N2O2 B11856982 6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile](/img/structure/B11856982.png)
6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound belongs to the furo[3,2-c]pyridine family, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile typically involves a multi-step process. One common method starts with the Claisen-Schmidt condensation of 1-(2,5-dichlorothiophen-3-yl)ethan-1-one with 4-(benzyloxy)benzaldehyde in a methanolic solution of sodium hydroxide . This reaction yields (E)-3-(4-(benzyloxy)phenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one, which is then subjected to sequential cyclizations and functional modifications to form the desired furo[3,2-c]pyridine derivative .
Industrial Production Methods
the principles of green chemistry, such as catalyst-free reactions and the use of eco-friendly solvents like ethanol, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-c]pyridine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated derivatives.
Scientific Research Applications
6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile involves the disruption of key cellular signaling pathways. Molecular docking studies have shown that this compound exhibits strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions suggest that the compound may interfere with cell proliferation and survival pathways, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2(1H)-one derivatives
- Nicotinonitrile derivatives
- Furo[2,3-b]pyridine derivatives
Uniqueness
6-(Benzyloxy)-4-methylfuro[3,2-c]pyridine-7-carbonitrile is unique due to its specific structural features, such as the benzyloxy and carbonitrile groups, which contribute to its distinct pharmacological profile. Compared to other similar compounds, it has shown potent cytotoxic activities with minimal selectivity toward normal cells, making it a promising candidate for further development into anticancer agents .
Properties
Molecular Formula |
C16H12N2O2 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
4-methyl-6-phenylmethoxyfuro[3,2-c]pyridine-7-carbonitrile |
InChI |
InChI=1S/C16H12N2O2/c1-11-13-7-8-19-15(13)14(9-17)16(18-11)20-10-12-5-3-2-4-6-12/h2-8H,10H2,1H3 |
InChI Key |
YPHGTGDKBUBHHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=COC2=C(C(=N1)OCC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(7R,8aS)-7-((tert-butyldimethylsilyl)oxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B11856933.png)





![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}glycine](/img/structure/B11856966.png)

![2-Bromo-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11856974.png)
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11856981.png)

